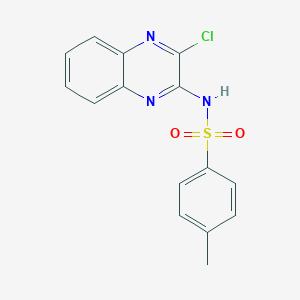

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Overview

Description

Mechanism of Action

Target of Action

Quinoxaline derivatives, in general, have been reported to interact with a wide range of targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoxaline derivatives have been reported to influence a variety of biochemical pathways, resulting in a wide spectrum of biological effects .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide typically involves the condensation of quinoxaline hydrazides with various aryl sulfonyl chlorides . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction may involve heating the mixture of reactants in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the quinoxaline ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter the functional groups present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the quinoxaline ring, while oxidation and reduction reactions may result in the formation of quinoxaline derivatives with altered functional groups .

Scientific Research Applications

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide include:

- N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide

- N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chloro group on the quinoxaline ring and a methyl group on the benzenesulfonamide moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Structure and Synthesis

The compound is a derivative of quinoxaline, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-chloroquinoxaline with 4-methylbenzenesulfonamide, resulting in a sulfonamide derivative that exhibits enhanced pharmacological properties.

This compound acts primarily through the inhibition of specific signaling pathways that are crucial for cell proliferation and survival:

- PI3K/Akt/mTOR Pathway : This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and hinder their proliferation .

- Caspase Activation : The compound promotes the activation of caspases, particularly caspase-3 and caspase-9, leading to programmed cell death in various cancer cell lines. This mechanism is critical for its anticancer activity .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes key findings from recent research:

These findings indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its efficacy varies depending on the structure of the target microorganism:

- Antileishmanial Activity : The compound has shown moderate antileishmanial activity with an IC50 value comparable to standard treatments .

- Antifungal Activity : It has also been evaluated for antifungal properties, demonstrating effectiveness against specific fungal strains .

Case Studies

A notable case study involved the treatment of HepG2 liver cancer cells with this compound. The study found that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Another study focused on its effects on HeLa cells, where it was observed that the compound not only inhibited cell proliferation but also caused significant cell cycle arrest, further supporting its potential as a therapeutic agent against cervical cancer .

Properties

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPCPLUKDJWCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350392 | |

| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4029-41-8 | |

| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.